pCl-Fluoroetomidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

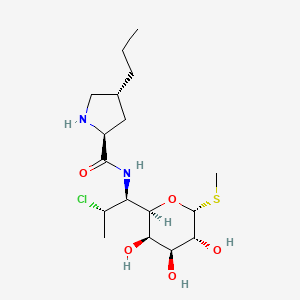

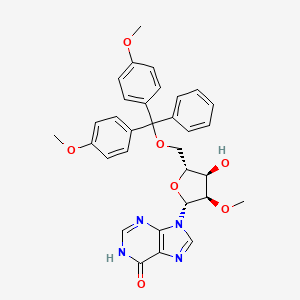

PCl-Fluoroetomidate is a potent anesthetic drug that has gained popularity in recent years due to its unique properties. It is a modified version of etomidate, which is a well-known anesthetic drug used in clinical settings. pCl-Fluoroetomidate has been modified to enhance its potency and selectivity, making it a valuable tool in scientific research.

Aplicaciones Científicas De Investigación

Plasmon-Controlled Fluorescence in Biological Research

Plasmon-controlled fluorescence (PCF) is a technology that combines fluorescence, plasmonics, and nanofabrication to significantly enhance the capabilities of fluorescence technology in biological research. This technique involves surface plasmons, which are collective oscillations of free electrons in metallic surfaces and particles, interacting with fluorophores. PCF is predicted to lead to a new generation of probes and devices, such as ultrabright single-particle probes that do not photobleach, probes for selective multiphoton excitation with decreased light intensities, and distance measurements in biomolecular assemblies. The potential applications of PCF include improved clinical assays, single-molecule detection, and enhanced spatial resolution in cellular imaging (Lakowicz, 2006).

Real-Time PCR in Virology and Microbiology

Real-time PCR, a technique that has revolutionized molecular diagnostics, uses PCR for detecting nucleic acids from various origins and is crucial in research laboratories. The method employs DNA binding fluorophores for the detection of PCR products in real-time, enhancing rapidity, sensitivity, and reproducibility while reducing the risk of carry-over contamination. This technology plays a significant role in virus detection in routine and research laboratories, influencing patient outcomes and aiding in gene expression and genetic disease studies (Mackay et al., 2002; Mackay, 2004).

Biodegradable Polymers in Drug Delivery and Tissue Engineering

Research on fluoro functionalized poly(ε-caprolactone)s (F-PCLs) via ring-opening polymerization has shown their potential applications in drug delivery and tissue engineering. These polymers exhibit improved thermal properties and lower wettability, making them suitable for controlled drug release and scaffold construction in biomedical applications. The study of F-PCLs demonstrates how modifications in polymer chemistry can influence biodegradation rates and mechanical properties, which are crucial for their use in biomedicine (Acik, 2020).

Fluorination in Hydroxyapatite-Polycaprolactone Composites

The fluoridation of hydroxyapatite in hydroxyapatite-polycaprolactone (HA-PCL) composites has shown significant effects on osteoblast activity, making these composites promising for hard tissue regeneration. This research indicates that fluorine plays a crucial role in stimulating bone-derived cellular activity, suggesting the potential of these fluorine-administered biological composites (FHA-PCL) in biomedical applications (Kim et al., 2005).

Degradation Mechanisms of Polycaprolactone

Understanding the degradation mechanisms of polycaprolactone (PCL) is vital for its application in biomedicine. Research shows that PCL degradation is influenced by synthesis, molecular weight, crystallinity, and environmental conditions. This knowledge is essential for the development of PCL-based biomaterials, including those with fluoroetomidate, in drug delivery and tissue engineering applications (Bartnikowski et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of pCl-Fluoroetomidate can be achieved through a multi-step process involving the conversion of etomidate to pCl-Fluoroetomidate.", "Starting Materials": [ "Etomidate", "p-Chlorobenzyl chloride", "Sodium fluoride", "Sodium hydroxide", "Acetone", "Methanol", "Chloroform" ], "Reaction": [ "Etomidate is reacted with p-Chlorobenzyl chloride in the presence of sodium hydroxide and acetone to form pCl-Etomidate.", "pCl-Etomidate is then reacted with sodium fluoride in methanol to form pCl-Fluoroetomidate.", "The final product is isolated and purified using chloroform extraction and recrystallization." ] } | |

Número CAS |

1374876-82-0 |

Fórmula molecular |

C14H14ClFN2O2 |

Peso molecular |

296.72 |

Pureza |

>95% |

Sinónimos |

2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

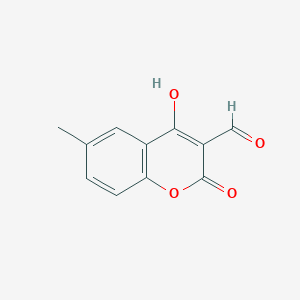

![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)

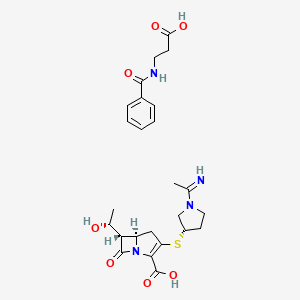

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

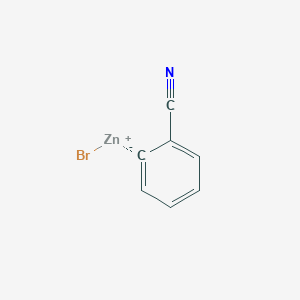

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)